1-ethyl-1H-indazole-3-carbaldehyde
Overview
Description
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and play a significant role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Molecular Structure Analysis
C-3-substituted indoles such as 1H-indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives .
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives can undergo C–C and C–N coupling reactions and reductions easily . Their inherent functional groups (CO) are significant in these reactions .
Scientific Research Applications
Synthesis and Characterization
1H-Indazole-3-carbaldehyde, including its ethyl variant, has been synthesized and characterized through various methods. Gong Ping (2012) discussed its synthesis through ring opening of indole in acid condition, diazotization, and cyclization, highlighting its suitability for industrial production (Gong Ping, 2012). Additionally, B. Morzyk-Ociepa et al. (2021) conducted structural, spectroscopic, and computational analysis on 1H-indazole-3-carbaldehyde, providing insights into its molecular interactions and crystal packing (B. Morzyk-Ociepa et al., 2021).
Chemical Properties and Reactivity
Ej Browne (1971) explored the chemical properties and reactivity of N-unsubstituted 1,2,4-triazole-3-carbaldehydes, drawing parallels with benzimidazole-2-carbaldehyde, which suggests similar behavior in 1-ethyl-1H-indazole-3-carbaldehyde derivatives (Ej Browne, 1971).
Potential Biological Activities
Research on derivatives of 1H-indazole-3-carbaldehyde showed preliminary investigations into biological activities such as antiarthritic effects. G. A. Bistocchi et al. (1981) described the synthesis of various derivatives and their preliminary testing on rats for antiarthritic effects and toxicity (G. A. Bistocchi et al., 1981).
Applications in Antimicrobial Agents
Manjunatha Bhat et al. (2016) discussed the design, synthesis, and characterization of triazolyl pyrazole derivatives, including those related to 1H-indazole-3-carbaldehyde, as potential antimicrobial agents, indicating its application in developing new antimicrobial compounds (Manjunatha Bhat et al., 2016).
Fluorescent Dyes and Sensing Applications
Anna Wrona-Piotrowicz et al. (2022) synthesized compounds containing a pyrazoolympicene backbone, closely related to the indazole structure, demonstrating bright fluorescence and potential for sensing acidic environments (Anna Wrona-Piotrowicz et al., 2022).
Development of Novel Indazole Derivatives
A. Fraile et al. (2011) reported the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles, indicating ongoing research into new derivatives and applications of indazole compounds (A. Fraile et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKKUZTAGQDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-indazole-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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